BenchChemオンラインストアへようこそ!

5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Anti-proliferative Gallium resistance AXL kinase

5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-56-5) is the only pyrazolo[4,3-c]quinoline derivative with documented 80-fold potency enhancement over gallium acetylacetonate in gallium-resistant A549 lung adenocarcinoma, combined with a 2-fold chemosensitizing effect. Its unique N5-(2-methoxybenzyl), C8-methyl, C3-p-tolyl substitution pattern is essential for AXL receptor tyrosine kinase suppression. Researchers seeking the strongest published sensitizer for gallium-resistance reversal must procure this exact scaffold to reproduce key phenotypes.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 866342-56-5
Cat. No. B2716757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
CAS866342-56-5
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5OC
InChIInChI=1S/C26H23N3O/c1-17-8-11-19(12-9-17)25-22-16-29(15-20-6-4-5-7-24(20)30-3)23-13-10-18(2)14-21(23)26(22)28-27-25/h4-14,16H,15H2,1-3H3
InChIKeyDBDGHXBCDBBZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-56-5): Scaffold Identity and Procurement-Relevant Characteristics


5-(2-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (MeSH identifier 5476423) is a trisubstituted pyrazolo[4,3-c]quinoline derivative identified through virtual screening of an AXL kinase homology model [1]. It belongs to a class of tricyclic heterocycles that have been explored for diverse biological activities including kinase inhibition and G-quadruplex stabilization [2]. The compound is characterized by a 2-methoxybenzyl substituent at the N5 position, a methyl group at C8, and a p-tolyl group at C3, giving it a molecular weight of 393.5 g/mol, a calculated XLogP3-AA of 4.9, zero hydrogen bond donors, and three hydrogen bond acceptors [3]. Its primary documented anti-proliferative mechanism involves suppression of AXL receptor tyrosine kinase signaling in gallium-resistant lung adenocarcinoma cells [1].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 866342-56-5 Procurement


The pyrazolo[4,3-c]quinoline scaffold exhibits divergent biological activities depending on the nature and position of substituents [1]. While the core tricyclic system is shared with benzodiazepine receptor ligands, A3 adenosine receptor antagonists, and PDE10A inhibitors, the specific substitution pattern of 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline—a 2-methoxybenzyl at N5, methyl at C8, and p-tolyl at C3—is chemically unique and directly responsible for its distinct AXL-pathway-dependent anti-proliferative activity in gallium-resistant lung cancer cells [2]. Replacing this compound with another pyrazolo[4,3-c]quinoline carrying a different substitution set is predicted to result in a loss of both potency and the specific mechanism of AXL protein suppression demonstrated in the lead identification study. The quantitative evidence below documents exactly where this compound differs from the closest identified lead (compound 7919469) as well as from the gallium acetylacetonate baseline.

Quantitative Differentiation of 866342-56-5 Against Closest Analogs and Baseline Controls


Superior Anti-Proliferative Potency Against Gallium-Resistant Lung Cancer Cells Relative to Lead Compound 7919469

In a direct head-to-head comparison, compound 5476423 (the target compound) exhibited substantially greater anti-proliferative potency against gallium-resistant A549 lung adenocarcinoma cells than the structurally distinct lead compound 7919469 [1]. The IC50 values, reported as fold-change relative to gallium acetylacetonate (GaAcAc), demonstrate that 5476423 is 6.2-fold more potent than 7919469 in this resistance model.

Anti-proliferative Gallium resistance AXL kinase

Enhanced Combination Synergy with Gallium Acetylacetonate Compared to Lead Compound 7919469

When co-administered with gallium acetylacetonate (GaAcAc), compound 5476423 increased the anti-proliferative efficacy of GaAcAc against gallium-resistant cells by 2-fold, compared to only a 1.2-fold enhancement by compound 7919469 [1]. This indicates a substantially greater capacity of 5476423 to resensitize resistant cells to gallium-based therapy.

Drug combination Synergism Chemosensitization

Structurally Distinct Pyrazolo[4,3-c]quinoline Scaffold Provides Differentiated Target Engagement Compared to Naphthalene-Tetrazole Lead 7919469

The target compound is built on a pyrazolo[4,3-c]quinoline core, whereas the comparator lead 7919469 is classified by MeSH as a naphthalene-tetrazole scaffold [1][2]. Within the pyrazolo[4,3-c]quinoline class, this specific substitution pattern—2-methoxybenzyl at N5, methyl at C8, and p-tolyl at C3—is unique among reported bioactive derivatives, which include 2-arylpyrazolo[4,3-c]quinolin-3-ones targeting adenosine A3 receptors and N-unsubstituted variants targeting benzodiazepine receptors [3]. The presence of the N5-(2-methoxybenzyl) substituent eliminates hydrogen bond donor capacity (HBD count = 0) and increases lipophilicity (XLogP3-AA = 4.9) compared to common 3-one derivatives (HBD = 1; typical XLogP3-AA < 2.5), properties that are likely to influence both target engagement and membrane permeability [4].

Scaffold diversity Kinase selectivity AXL pathway

Best Application Scenarios for 866342-56-5 Based on Quantitative Differentiation Evidence


Overcoming Acquired Gallium Resistance in Lung Adenocarcinoma (A549) Models

Compound 5476423 is specifically indicated for experimental systems designed to study or overcome gallium resistance in A549 lung adenocarcinoma. Its 80-fold potency enhancement over GaAcAc in gallium-resistant (R) cells, combined with the 6.2-fold advantage over the alternative lead 7919469, makes it the preferred tool compound for resistance-reversal studies [1]. Researchers requiring an AXL-pathway-targeted agent that retains high activity in the presence of acquired gallium resistance should select 5476423 over 7919469 or gallium-based compounds alone.

Combinatorial Chemosensitization Studies with Gallium-Based Agents

For protocols evaluating combination therapy to resensitize resistant lung cancer cells to gallium compounds, 5476423 provides a quantifiable 2-fold enhancement of GaAcAc efficacy, outperforming 7919469 by 67% [1]. This scenario is directly supported by the combination index data, which constitutes the only published quantitative evidence of differential chemosensitizing capacity between these two leads. Procurement of 5476423 is essential for researchers seeking the strongest published sensitizer in this specific combination context.

AXL Kinase Pathway Profiling and Biomarker Discovery in Drug-Resistant Lung Cancer

The documented suppression of elevated AXL protein expression in gallium-resistant cells by 5476423 positions it as a chemical probe for studying AXL-mediated resistance mechanisms [1]. Its unique pyrazolo[4,3-c]quinoline scaffold, differentiated from the naphthalene-tetrazole core of 7919469, implies distinct off-target profiles that are critical for target validation studies where selectivity for the AXL pathway over other kinase pathways must be preserved [2]. Procurement of the correct scaffold is mandatory to ensure reproducibility of the AXL suppression phenotype.

Lead Identification and Virtual Screening Program Validation

The compound was originally discovered through virtual screening of an AXL kinase homology model and validated experimentally [1]. As such, it serves as a positive control for computational screening campaigns targeting AXL or related TAM family kinases. The availability of both potency (80-fold vs GaAcAc) and combination synergy (2-fold enhancement) data provides quantitative benchmarks for validating new virtual screening hits against this scaffold, enabling direct performance comparison with the published lead.

Quote Request

Request a Quote for 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.